molecular formula C5H11NO B069705 (Tetrahydrofuran-3-yl)methanamine CAS No. 165253-31-6

(Tetrahydrofuran-3-yl)methanamine

Cat. No.: B069705
CAS No.: 165253-31-6
M. Wt: 101.15 g/mol
InChI Key: CINJIXGRSTYIHP-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)methanamine is an organic compound with the chemical formula C5H11NO. It is a clear, colorless liquid with a molecular weight of 101.15 g/mol. This compound is known for its versatility in various chemical reactions and its applications in different fields such as organic synthesis, polymerization reactions, and as a solvent .

Chemical Reactions Analysis

(Tetrahydrofuran-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.

Scientific Research Applications

(Tetrahydrofuran-3-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

(Tetrahydrofuran-3-yl)methanamine can be compared with other similar compounds such as:

    3-Aminomethyltetrahydrofuran: Similar in structure but may have different reactivity and applications.

    Oxolan-3-ylmethanamine: Another compound with a similar backbone but different functional groups.

    3-Furanmethanamine: A related compound with a furan ring instead of a tetrahydrofuran ring. The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

oxolan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447520
Record name (tetrahydrofuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165253-31-6
Record name (Tetrahydrofuran-3-yl)methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165253-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (tetrahydrofuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tetrahydrofuran-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.201.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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